tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate is a synthetic organic compound used primarily in scientific research. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes a pyrrolidine ring, a tert-butyl ester group, and a chloroacetamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-pyrrolidine-1-carboxylate with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with 2-chloroacetamide under basic conditions to introduce the chloroacetamido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
Tert-butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate: A stereoisomer with similar properties but different spatial arrangement.
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Contains an ethoxy group instead of a chloroacetamido group.
Uniqueness
Tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for targeted interactions with nucleophiles, making it valuable in biochemical research .
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O4/c1-13(2,3)20-12(18)16-6-4-10(9-16)19-7-5-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFAVUFBIJLZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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